molecular formula C18H17BrN4O2 B10906095 N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B10906095
M. Wt: 401.3 g/mol
InChI Key: HSQHTELAUMYBFQ-UHFFFAOYSA-N
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Description

N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a 5-bromo-substituted indolin-2-one core conjugated to a 6-methylpyridine-3-carboxylic acid hydrazide moiety. Its structure combines an indole-based scaffold, known for biological relevance (e.g., kinase inhibition and anticancer activity), with a pyridine ring that enhances electronic and steric properties. The propyl group at position 1 of the indole ring may influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C18H17BrN4O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-propylindol-3-yl)imino-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H17BrN4O2/c1-3-8-23-15-7-6-13(19)9-14(15)16(18(23)25)21-22-17(24)12-5-4-11(2)20-10-12/h4-7,9-10,25H,3,8H2,1-2H3

InChI Key

HSQHTELAUMYBFQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CN=C(C=C3)C

Origin of Product

United States

Preparation Methods

Alkylation of Indole Core

The 1-propyl substituent is introduced via alkylation of 5-bromoindole-2,3-dione. A common approach involves reacting 5-bromo-isatin with 1-bromopropane in the presence of a base such as potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, yielding 1-propyl-5-bromoindole-2,3-dione with 75–85% efficiency.

Reaction Conditions

ReagentsSolventTemperatureTimeYield
5-Bromo-isatin, 1-Bromopropane, K2_2CO3_3DMF80–100°C12–24h75–85%

Bromination and Oxidation

Alternative routes involve bromination of 1-propylindole-2,3-dione using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4_4) under reflux. This method achieves regioselective bromination at the 5-position, with yields of 70–78%.

Preparation of 6-Methylpyridine-3-Carbohydrazide

Hydrazinolysis of Pyridine Esters

6-Methylpyridine-3-carbohydrazide is synthesized via hydrazinolysis of the corresponding methyl ester. Methyl 6-methylpyridine-3-carboxylate is treated with hydrazine hydrate (80–99%) in ethanol under reflux for 4–6 hours. The reaction achieves near-quantitative yields (90–95%).

Reaction Conditions

ReagentsSolventTemperatureTimeYield
Methyl 6-methylpyridine-3-carboxylate, NH2_2NH2_2·H2_2OEthanolReflux4–6h90–95%

Alternative Pathways

Patents describe the use of POCl3_3-mediated cyclization for pyridine carbohydrazides, though this method is less efficient (65–70% yield).

Condensation to Form the Hydrazone Linkage

Acid-Catalyzed Condensation

The final step involves condensation of 5-bromo-1-propylindole-2,3-dione with 6-methylpyridine-3-carbohydrazide in the presence of glacial acetic acid. The reaction is typically conducted in ethanol or 1,4-dioxane under reflux for 6–8 hours. Yields range from 60–75%, with purity confirmed by HPLC.

Reaction Conditions

ReagentsSolventCatalystTemperatureTimeYield
5-Bromo-1-propylindole-2,3-dione, 6-Methylpyridine-3-carbohydrazideEthanol/DioxaneGlacial Acetic AcidReflux6–8h60–75%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the condensation step. Using a microwave reactor at 120°C for 20–30 minutes improves yields to 80–85% while reducing reaction time.

Optimization and Characterization

Yield Optimization Strategies

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Catalyst Concentration5–10% (v/v) Acetic AcidPrevents side reactions
TemperatureReflux (78–100°C)Balances kinetics and decomposition

Analytical Characterization

  • NMR : 1^1H NMR confirms hydrazone formation (δ 10.8–11.2 ppm for NH).

  • IR : Stretching bands at 1660–1680 cm1^{-1} (C=O) and 3200–3300 cm1^{-1} (N-H).

  • LC-MS : Molecular ion peak at m/z 458.1 [M+H]+^+.

Challenges and Solutions

Common Pitfalls

  • Low Hydrazone Stability : Hydrazones may decompose under prolonged heating. Solution: Use inert atmospheres (N2_2) and minimize reaction time.

  • Regioselectivity in Bromination : NBS in CCl4_4 ensures 5-bromo selectivity.

Industrial-Scale Considerations

Patents highlight scalability of the condensation step using continuous-flow reactors, achieving 85–90% yields at kilogram scales. Critical parameters include precise stoichiometry and pH control (pH 4–5) .

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide exhibits a range of biological activities, including:

Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation, making it a candidate for further development in oncology.

Antioxidant Effects : The presence of functional groups allows this compound to act as an antioxidant, potentially mitigating oxidative stress in biological systems .

Anticancer Studies

A study focusing on the anticancer properties of similar indole derivatives revealed that compounds with structural similarities to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression .

Antimicrobial Research

Another research effort highlighted the antimicrobial efficacy of related compounds against resistant bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from literature and patents.

Core Scaffold and Substitution Patterns

Compound Name Core Structure Key Substituents Reported Activities Reference
Target Compound Indolin-2-one - 5-Br, 1-propyl
- 6-Me-pyridine-3-carbohydrazide
Inferred: Anti-proliferative, kinase inhibition (based on analogs) N/A
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Indolin-2-one - Unsubstituted indole
- 6-Me-imidazothiazole-5-carbohydrazide
Anti-proliferative (MCF-7 cells, IC₅₀ = 2.1–4.8 µM)
N'-(6-bromo-5-methyl-2-oxoindolin-3-ylidene)isonicotinohydrazide Indolin-2-one - 6-Br, 5-Me
- Pyridine-4-carbohydrazide
Inferred: Enhanced solubility and binding affinity due to 4-pyridine orientation
6-bromo-N'-(benzodioxin-substituted)imidazo[1,2-a]pyridine-3-carbohydrazide Imidazopyridine - 6-Br
- Benzodioxin substituent
Potential: Improved CNS penetration due to benzodioxin

Key Structural Insights:

  • Indole vs. Imidazopyridine Core: The target compound’s indolin-2-one scaffold shares similarities with isatin derivatives, which exhibit broad bioactivity (e.g., anticonvulsant, antiviral) . In contrast, imidazopyridine-based analogs () may offer distinct pharmacokinetic profiles.
  • Bromo Substitution: The 5-bromo group in the target compound differs from the 6-bromo substitution in and . Bromine at position 5 may enhance steric hindrance in receptor binding compared to position 4.

Biological Activity

N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound with potential pharmacological properties. Its unique structural features, including a brominated indole moiety and a pyridine derivative, suggest significant biological activity. This article reviews the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN4O2C_{18}H_{17}BrN_{4}O_{2}, with a molecular weight of approximately 401.3 g/mol. The compound features:

Component Structural Feature Significance
5-BromoindoleBromine-substituted indoleEnhances biological activity
Pyridine DerivativeContains a pyridine ringKnown for diverse biological activities
Hydrazone StructureFormed from hydrazides and aldehydesExhibits varied reactivity

The combination of indole and pyridine moieties, along with the bromination, potentially enhances its biological activity compared to other compounds.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor effects. For instance, derivatives containing bromine have shown enhanced cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways related to cell growth and survival .

Antimicrobial and Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been evaluated for antimicrobial and anti-inflammatory properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains and exhibit anti-inflammatory effects through the downregulation of pro-inflammatory cytokines .

The proposed mechanism of action for this compound involves:

  • Interaction with Molecular Targets : The compound likely interacts with specific enzymes or receptors that play critical roles in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It may influence pathways related to apoptosis (programmed cell death) and cellular proliferation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitumor Efficacy : A study highlighted the effectiveness of brominated indole derivatives in inducing apoptosis in cancer cells through caspase activation .
  • Antimicrobial Activity : Research on related hydrazone compounds showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide?

  • Methodological Answer : Synthesis typically involves condensation reactions between a hydrazide derivative (e.g., 6-methylpyridine-3-carbohydrazide) and a substituted indole precursor (e.g., 5-bromo-2-oxo-1-propylindole). The reaction is catalyzed under acidic or basic conditions, with solvents like ethanol or methanol. For example, similar hydrazide derivatives are synthesized via refluxing precursors in ethanol for 3–6 hours, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirms regiochemistry and identifies substituents (e.g., bromine at C5 of indole, propyl group at N1).
  • FT-IR : Validates carbonyl (C=O) and hydrazide (N–H) functional groups.
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.
  • For detailed assignments, compare spectral data with structurally related dihydropyridine-carbohydrazide derivatives .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Glucosamine-6-phosphate synthase (GlmS) inhibition assays, as seen in related carbohydrazides, using UV-Vis spectroscopy to monitor substrate depletion .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of GlmS inhibition by this compound?

  • Methodological Answer :

  • Software : Use Gaussian 09W for geometry optimization and AutoDock Vina for docking simulations.
  • Target : GlmS binding pocket (PDB ID: 2VF5). Focus on interactions between the indole-pyridine scaffold and catalytic residues (e.g., Lys485, Asp477).
  • Validation : Compare docking scores (ΔG) with known inhibitors like L-glutamine. Studies on similar ligands show hydrogen bonding with Lys485 and hydrophobic interactions with the active site .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to vary parameters (temperature, solvent ratio, catalyst concentration).
  • Case Study : For analogous compounds, optimizing reflux time (3–5 hours) and solvent polarity (ethanol:water = 3:1) increased yield by 20–30% .

Q. How do computational and experimental data resolve contradictions in bioactivity results?

  • Methodological Answer :

  • Scenario : If in vitro assays show weak activity but docking predicts strong binding, investigate:
  • Solubility : Use HPLC to measure logP; modify substituents (e.g., replace propyl with hydrophilic groups).
  • Metabolic stability : Perform microsomal assays to assess degradation.
  • Case Study : A related carbohydrazide showed improved activity after replacing bromine with a methoxy group, aligning computational predictions with experimental IC50 values .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Case Study : A structurally similar indole-carbohydrazide showed stability up to 120°C and pH 5–8, with degradation products identified as hydrazine derivatives .

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